molecular formula C10H12N2O B12519991 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one CAS No. 663608-66-0

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12519991
CAS No.: 663608-66-0
M. Wt: 176.21 g/mol
InChI Key: HYAOGJWUCWWBAP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is a heterocyclic organic compound. It belongs to the class of phthalazinones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,4-dimethyl-1,2-diaminobenzene with phthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrophthalazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized phthalazinones.

Scientific Research Applications

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: A parent compound with similar structural features.

    4-Methylphthalazinone: A derivative with a single methyl group.

    3,4-Dihydrophthalazin-1(2H)-one: A compound lacking the dimethyl substitution.

Uniqueness

4,4-Dimethyl-3,4-dihydrophthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other phthalazinone derivatives and potentially useful in specialized applications.

Properties

CAS No.

663608-66-0

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydrophthalazin-1-one

InChI

InChI=1S/C10H12N2O/c1-10(2)8-6-4-3-5-7(8)9(13)11-12-10/h3-6,12H,1-2H3,(H,11,13)

InChI Key

HYAOGJWUCWWBAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)NN1)C

Origin of Product

United States

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